2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One of the key steps includes the formation of the pyrido[1,2-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The thiazolidinone moiety is introduced through a reaction with a thioamide derivative, and the hydroxyethylamino group is added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the thiazolidinone moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares the pyrido[1,2-a]pyrimidine core but lacks the thiazolidinone and hydroxyethylamino groups.
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar core structure with different functional groups.
Uniqueness
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H22N4O4S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O4S2/c1-12-4-2-7-23-17(12)22-16(21-6-8-25)14(18(23)26)10-15-19(27)24(20(29)30-15)11-13-5-3-9-28-13/h2,4,7,10,13,21,25H,3,5-6,8-9,11H2,1H3/b15-10- |
InChI Key |
HDYYCKXSQVYNPH-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCO |
Origin of Product |
United States |
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